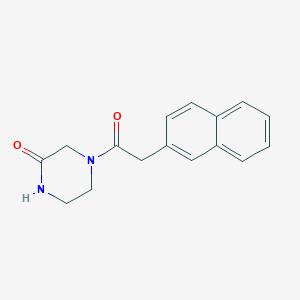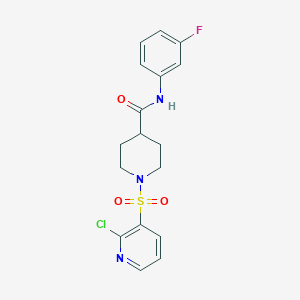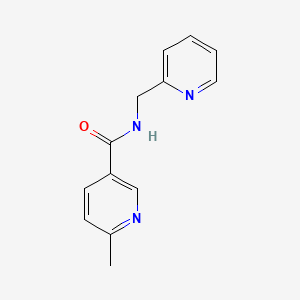![molecular formula C13H20N2O B7537632 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide, also known as DMCM, is a chemical compound that belongs to the class of pyrroles. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. DMCM is a GABAergic compound that acts as a negative allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide acts as a negative allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system. GABA binds to the receptor and opens the chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide binds to a site on the receptor that is distinct from the GABA binding site, and reduces the efficacy of GABA binding. This results in a decrease in chloride ion influx and a reduction in inhibitory neurotransmitter release, which can lead to excitatory effects.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been shown to have anxiogenic and convulsant effects in animal models. It has also been shown to increase locomotor activity, decrease body temperature, and induce sedation. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide is a useful tool for studying anxiety and epilepsy in animal models. Its anxiogenic and convulsant effects make it a useful tool for studying the role of the GABAA receptor in these conditions. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has limitations for lab experiments, as it can be toxic at high doses and can induce seizures in some animals.
Zukünftige Richtungen
There are several future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide as a treatment for anxiety disorders and epilepsy. Another area of interest is the development of new compounds that target the GABAA receptor and have fewer side effects than N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide. Additionally, further research is needed to understand the biochemical and physiological effects of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide and its potential use in other neurological disorders.
Synthesemethoden
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide can be synthesized through a multi-step process starting from 1,5-dimethylpyrrole. The first step involves the reaction of 1,5-dimethylpyrrole with ethyl chloroformate to form ethyl 1,5-dimethylpyrrole-2-carboxylate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding carbanion, which is then reacted with cyclopentanone to form N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiogenic and convulsant effects in animal models, which makes it a useful tool for studying anxiety and epilepsy. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has also been used to study the role of the GABAA receptor in mediating the effects of alcohol and other drugs of abuse. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been studied as a potential treatment for certain neurological disorders, such as epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-8-12(15(10)2)9-14-13(16)11-5-3-4-6-11/h7-8,11H,3-6,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRPYPONVBXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)

![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

